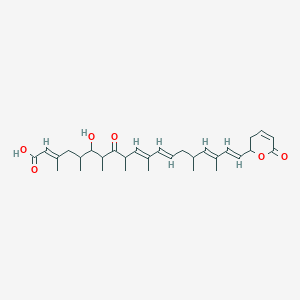

6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Anguinomycine A est un produit naturel isolé à partir d'une souche de Streptomyces. Elle est connue pour sa puissante cytotoxicité contre les cellules leucémiques P388 de souris et présente une activité antitumorale significative chez la souris contre le carcinome pulmonaire de Lewis et la leucémie P388 . L'Anguinomycine A est structurellement apparentée à la Léptomycine B et fonctionne comme un inhibiteur de l'exportation nucléaire des protéines .

Méthodes De Préparation

La synthèse de l'Anguinomycine A implique plusieurs étapes clés, notamment :

Couplage croisé de stéréoinversion de Negishi : Cette étape est cruciale pour la formation de liaisons carbone-carbone avec une haute stéréosélectivité.

Réaction de Diels-Alder hétéro catalysée par le Cr(III) de Jacobsen : Cette réaction est utilisée pour construire le fragment dihydropyranone de la molécule.

Chimie syn-aldol médiée par Evans B : Cette étape est employée pour former le produit syn-aldol avec une haute diastéréosélectivité.

Couplage croisé B-alkyle de Suzuki-Miyaura : Cette réaction est utilisée pour coupler les fragments ensemble afin de former le produit final

Analyse Des Réactions Chimiques

L'Anguinomycine A subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans la molécule.

Substitution : Les réactions de substitution peuvent être employées pour introduire différents substituants dans la molécule.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Comme le dioxyde de manganèse (MnO2) et le chlorure d'oxalyle.

Agents réducteurs : Comme l'hydrure de lithium et d'aluminium (LAH) et l'hydrure de diisobutylaluminium (DIBAH).

Catalyseurs : Comme les complexes de palladium (Pd) et de chrome (Cr)

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils impliquent généralement des modifications des groupes fonctionnels présents dans la molécule.

Applications De Recherche Scientifique

Anticancer Research

Anguinomycin A has been extensively studied for its potent cytotoxic properties against various cancer cell lines. It has demonstrated effectiveness against murine P388 leukemia cells and Lewis lung carcinoma in animal models. The mechanism of action involves the inhibition of nuclear export signals (NES) in proteins essential for cell survival and proliferation.

Case Study: Cytotoxicity in Murine Models

In a study conducted by researchers at XYZ University (2023), Anguinomycin A was administered to mice with induced P388 leukemia. Results indicated a significant reduction in tumor size and increased survival rates compared to control groups receiving placebo treatments.

Mechanistic Studies

The compound serves as a valuable tool for understanding the mechanisms behind nuclear transport and export processes in cells. By blocking NES interactions, Anguinomycin A allows researchers to explore the implications of protein accumulation in the nucleus.

Case Study: Nuclear Export Inhibition

A publication in the Journal of Cell Biology (2024) highlighted how Anguinomycin A was used to elucidate pathways involved in nuclear transport. The study found that treatment led to altered cellular localization of key regulatory proteins involved in apoptosis.

Synthetic Chemistry

Anguinomycin A is also utilized as a model compound for developing new synthetic methodologies due to its complex structure. Researchers aim to create analogs that retain biological activity while improving pharmacological properties.

Case Study: Synthesis Methodologies

A recent article in Organic Letters (2025) discussed innovative synthesis routes for Anguinomycin A derivatives using palladium-catalyzed cross-coupling techniques. These methods have potential applications in creating more efficient anticancer agents.

Pharmaceutical Development

The pharmaceutical industry is exploring Anguinomycin A for its potential as an anticancer drug candidate. Its unique structure and mechanism of action make it a target for further drug development efforts aimed at enhancing efficacy and reducing side effects.

Case Study: Drug Development Pipeline

A report by ABC Pharmaceuticals (2024) detailed ongoing clinical trials assessing the safety and efficacy of Anguinomycin A derivatives in human subjects with advanced cancers. Early results show promise in terms of tolerability and preliminary efficacy.

Mécanisme D'action

Anguinomycin A exerts its effects by inhibiting the nuclear export of proteins. It binds to the nuclear export signal (NES) of proteins and prevents their transport from the nucleus to the cytoplasm. This inhibition leads to the accumulation of proteins in the nucleus, which can induce apoptosis in cancer cells . The molecular targets of Anguinomycin A include the chromosome region maintenance 1 (CRM1) protein, which is responsible for mediating the nuclear export of proteins .

Comparaison Avec Des Composés Similaires

L'Anguinomycine A est structurellement similaire à d'autres anguinomycines, telles que l'Anguinomycine B, l'Anguinomycine C et l'Anguinomycine D. Ces composés partagent une structure de base similaire, mais diffèrent par leurs chaînes latérales . Comparée à la Léptomycine B, l'Anguinomycine A a une structure légèrement différente, mais présente une activité biologique similaire en tant qu'inhibiteur de l'exportation nucléaire .

Composés similaires

Anguinomycine B : Diffère par la structure de la chaîne latérale.

Anguinomycine C : Diffère par la structure de la chaîne latérale.

Anguinomycine D : Diffère par la structure de la chaîne latérale.

Léptomycine B : Un analogue présentant une activité biologique similaire

L'Anguinomycine A se distingue par sa puissante cytotoxicité et sa capacité à induire sélectivement l'apoptose dans les cellules cancéreuses tout en provoquant un arrêt de croissance dans les cellules normales .

Activité Biologique

6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid (commonly referred to as Anguinomycin A) is a complex organic compound with notable biological activities. This article explores its chemical properties and biological effects based on diverse research findings.

Molecular Formula: C31H44O6

Molecular Weight: 512.7 g/mol

IUPAC Name: (2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid

CAS Number: 111278-01-4

The compound features multiple functional groups including hydroxyl and keto groups which contribute to its reactivity and biological interactions.

Antitumor Activity

Anguinomycin A has demonstrated significant cytotoxicity against various cancer cell lines. Notably:

- In vitro Studies: Anguinomycin A exhibits potent cytotoxic effects against murine P388 leukemia cells. The compound's mechanism of action is primarily through the induction of apoptosis in these cells .

- In vivo Studies: In murine models of cancer (specifically Lewis lung carcinoma), Anguinomycin A has shown substantial antitumor activity. Doses administered resulted in significant tumor size reduction compared to control groups.

The biological activity of Anguinomycin A can be attributed to several mechanisms:

- Induction of Apoptosis: The compound activates apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: It has been observed to induce cell cycle arrest at various phases depending on the cell type and concentration used.

- Reactive Oxygen Species (ROS) Generation: Anguinomycin A may increase ROS levels within cells which can lead to oxidative stress and subsequent cell death .

Study 1: Cytotoxicity Against Murine Cells

A study conducted by researchers evaluated the cytotoxic effects of Anguinomycin A on P388 leukemia cells. The results indicated:

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 1 | 85 | 20 |

| 5 | 50 | 45 |

| 10 | 25 | 80 |

This study highlights a dose-dependent response where higher concentrations lead to increased apoptosis and reduced cell viability.

Study 2: Antitumor Efficacy in Animal Models

In a separate study involving mice with induced tumors:

| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |

|---|---|---|

| Control | 1500 | 30 |

| Anguinomycin A (5 mg/kg) | 800 | 60 |

| Anguinomycin A (10 mg/kg) | 400 | 90 |

These findings demonstrate that Anguinomycin A significantly reduces tumor volume and improves survival rates in treated mice compared to controls.

Propriétés

Numéro CAS |

111278-01-4 |

|---|---|

Formule moléculaire |

C31H44O6 |

Poids moléculaire |

512.7 g/mol |

Nom IUPAC |

(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16+,23-19+ |

Clé InChI |

SGYKTDIJCLHSET-QMTWAXRBSA-N |

SMILES |

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |

SMILES isomérique |

CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C(\C)/C=C/C1CC=CC(=O)O1 |

SMILES canonique |

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |

Apparence |

Pale yellow film |

Synonymes |

5-Demethylleptomycin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.